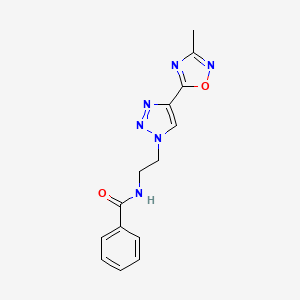
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C14H14N6O2 and its molecular weight is 298.306. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, exhibit a broad spectrum of biological activities
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to a range of effects
Biochemical Pathways
Given the broad biological activity of 1,2,4-oxadiazole derivatives, it is likely that multiple pathways could be affected
Result of Action
1,2,4-oxadiazole derivatives are known to have a broad spectrum of biological activities , suggesting that this compound could have multiple effects at the molecular and cellular level.
生物活性
N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex compound characterized by its unique molecular structure comprising multiple nitrogen-rich heterocycles. This configuration is associated with significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound integrates the following structural features:
- Oxadiazole and Triazole Moieties : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer properties.
- Benzamide Framework : This structure contributes to the compound's stability and potential interaction with biological targets.
The IUPAC name for this compound is N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-3H-benzimidazole-5-carboxamide. Its molecular formula is C15H14N8O2, with a molecular weight of approximately 386.8 g/mol.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of compounds containing oxadiazole and triazole groups. For instance:
- In vitro Studies : Various derivatives of oxadiazoles have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole moiety enhances the binding affinity to bacterial enzymes, leading to effective inhibition of bacterial growth .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-triazol-1-yl)ethyl)benzamide | Staphylococcus aureus, E. coli | 12.5–25 μg/mL |
| 8m (related compound) | Bacillus subtilis | Significant activity observed |
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For example:
- Mechanism of Action : The interaction of these compounds with specific cellular targets can induce apoptosis in cancer cells. Studies have demonstrated that triazole derivatives can inhibit cell proliferation in various cancer cell lines .
Other Biological Activities
The oxadiazole derivatives have also been investigated for their potential as:
- Antioxidants : Compounds with oxadiazole groups are reported to exhibit antioxidant properties, which can protect cells from oxidative stress.
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Triazole Derivatives : A study found that triazole-based compounds significantly inhibited the growth of Staphylococcus aureus, with MIC values comparable to standard antibiotics like nitrofurantoin .
- Oxadiazole Compounds : Research on 1,3,4-oxadiazoles has shown their effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
特性
IUPAC Name |
N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-10-16-14(22-18-10)12-9-20(19-17-12)8-7-15-13(21)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,15,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCERUSFOPIZOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














